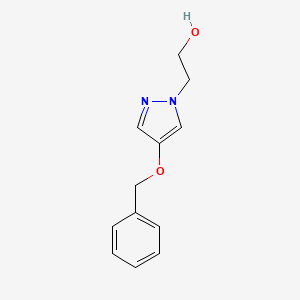

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC14006138

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 2-(4-phenylmethoxypyrazol-1-yl)ethanol |

| Standard InChI | InChI=1S/C12H14N2O2/c15-7-6-14-9-12(8-13-14)16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 |

| Standard InChI Key | BZECIZXIZLHEBO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CN(N=C2)CCO |

Introduction

Structural and Molecular Characteristics

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol (CAS: 67486330, PubChem CID: 67486330) has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its IUPAC name, 2-(4-phenylmethoxypyrazol-1-yl)ethanol, reflects the benzyloxy group (-OCH₂C₆H₅) at the pyrazole ring’s 4-position and the ethanol moiety (-CH₂CH₂OH) at the 1-position. The SMILES notation C1=CC=C(C=C1)COC2=CN(N=C2)CCO delineates its structure: a pyrazole core with a benzyloxy substituent and a hydroxyethyl side chain .

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.

-

Benzyloxy Group: Enhances lipophilicity and steric bulk, potentially influencing binding interactions in biological systems.

-

Ethanol Moiety: Introduces hydrophilicity and reactivity, enabling derivatization or participation in hydrogen bonding.

Spectroscopic Characterization

Available data for related compounds suggest the following spectral signatures for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | Estimated ~2.1 (calculated via PubChem) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume